Product packaging for 4-(2,5-Dimethylcyclohexyl)aniline(Cat. No.:)

4-(2,5-Dimethylcyclohexyl)aniline

Cat. No.: B15259757
M. Wt: 203.32 g/mol
InChI Key: QJZYJUTZCWMZKA-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylcyclohexyl)aniline is a high-purity chemical compound with the molecular formula C14H21N and a molecular weight of 203.32 g/mol . This aniline derivative features a lipophilic 2,5-dimethylcyclohexyl substituent, a structural motif known to influence the physicochemical properties and biological activity of molecules in medicinal chemistry research. Compounds with similar cycloalkyl-aniline scaffolds are investigated for their potential in various research areas, including the development of novel pharmacological agents, as seen in studies of 4-hydroxy-2-pyridones for antituberculosis activity . The lipophilic cyclohexyl group can significantly impact a compound's metabolic stability and membrane permeability, making this building block valuable for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should adhere to appropriate safety protocols. For specific storage and handling information, including cold-chain transportation requirements, please consult the safety data sheet .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21N B15259757 4-(2,5-Dimethylcyclohexyl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

4-(2,5-dimethylcyclohexyl)aniline

InChI

InChI=1S/C14H21N/c1-10-3-4-11(2)14(9-10)12-5-7-13(15)8-6-12/h5-8,10-11,14H,3-4,9,15H2,1-2H3

InChI Key

QJZYJUTZCWMZKA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)C2=CC=C(C=C2)N)C

Origin of Product

United States

Synthetic Methodologies for 4 2,5 Dimethylcyclohexyl Aniline

Retrosynthetic Analysis and Key Disconnections for 4-(2,5-Dimethylcyclohexyl)aniline

Retrosynthetic analysis is a foundational strategy in planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection points are the carbon-carbon (C-C) bond between the cyclohexane (B81311) and aniline (B41778) rings, and the carbon-nitrogen (C-N) bond of the aniline group.

A logical retrosynthetic approach would involve disconnecting the C-C bond, suggesting a Friedel-Crafts type reaction between an aniline derivative and a suitable dimethylcyclohexyl electrophile. However, direct alkylation of aniline can be problematic due to the high reactivity of the amino group, which can lead to multiple alkylations and side reactions. ias.ac.in Therefore, a more controlled approach often involves protecting the amino group or introducing it at a later stage of the synthesis.

Another key disconnection involves the C-N bond. This suggests that the aniline functionality can be derived from a nitrobenzene (B124822) precursor through reduction. This is a common and reliable transformation in organic synthesis. ias.ac.in This leads to a precursor molecule, 1-(2,5-dimethylcyclohexyl)-4-nitrobenzene. The synthesis of this intermediate then becomes the central challenge.

Multistep Synthetic Routes and Detailed Reaction Pathways

The synthesis of this compound can be approached through several multistep sequences, each with its own set of advantages and challenges.

Strategies Involving Alkylation and Arylation of Precursors

One of the primary strategies involves the formation of the C-C bond between the aromatic ring and the cyclohexane moiety. A common method is the Friedel-Crafts alkylation of a protected aniline or a nitrobenzene with a 2,5-dimethylcyclohexyl halide or alcohol. The use of a Lewis acid catalyst is essential for this reaction.

A plausible synthetic sequence could begin with the Friedel-Crafts alkylation of nitrobenzene with 2,5-dimethylcyclohexanol (B1361072) in the presence of a strong acid catalyst like sulfuric acid. This would be followed by the reduction of the nitro group to an amine.

Table 1: Representative Alkylation and Arylation Reactions

Reactant 1 Reactant 2 Catalyst/Reagent Product Notes
Nitrobenzene 2,5-Dimethylcyclohexanol H₂SO₄ 1-(2,5-Dimethylcyclohexyl)-4-nitrobenzene Friedel-Crafts Alkylation

This table presents hypothetical reaction schemes based on established organic chemistry principles.

Reductive Amination Approaches and Mechanistic Considerations

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. wikipedia.orgacsgcipr.org In the context of synthesizing this compound, this strategy would involve the reaction of 2,5-dimethylcyclohexanone (B1332106) with p-phenylenediamine (B122844) or a related aniline derivative.

The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the ketone. acsgcipr.orgorgsyn.org Catalytic hydrogenation over a metal catalyst like palladium or platinum can also be employed. wikipedia.orgresearchgate.net

Catalytic Systems in Carbon-Carbon and Carbon-Nitrogen Bond Formation

Modern organic synthesis heavily relies on transition metal catalysis to form C-C and C-N bonds with high efficiency and selectivity. nih.gov For the synthesis of this compound, palladium-catalyzed cross-coupling reactions are particularly relevant.

The Buchwald-Hartwig amination, for instance, allows for the formation of C-N bonds between an aryl halide and an amine. nih.gov In a potential route, 1-bromo-4-(2,5-dimethylcyclohexyl)benzene could be coupled with ammonia (B1221849) or an ammonia equivalent using a palladium catalyst and a suitable ligand. researchgate.net The development of highly active and sterically hindered phosphine (B1218219) ligands has significantly expanded the scope of this reaction. nih.gov

Similarly, Suzuki or Negishi cross-coupling reactions could be employed to form the C-C bond between a properly functionalized cyclohexane derivative (e.g., a boronic acid or an organozinc reagent) and a protected p-bromoaniline.

Deoxygenative Amination of Phenolic Analogues

A more recent and innovative approach involves the deoxygenative amination of phenols. chemrxiv.orgprinceton.edu This strategy would start from 4-(2,5-dimethylcyclohexyl)phenol. The phenolic hydroxyl group can be activated and then replaced by an amino group. This transformation can be achieved through various methods, including conversion of the phenol (B47542) to a triflate or other good leaving group, followed by a nucleophilic substitution with an amine source.

Recent advancements in photoredox catalysis have enabled the direct deoxygenative amination of alcohols, which could potentially be adapted for phenols. chemrxiv.orgprinceton.edu These methods offer a more direct route, avoiding the need for pre-functionalization of the phenol.

Stereoselective Synthesis and Diastereomeric Control in Cyclohexane Aniline Derivatives

The 2,5-dimethylcyclohexyl group in the target molecule contains two stereocenters, leading to the possibility of multiple diastereomers (cis and trans isomers). The relative orientation of the two methyl groups on the cyclohexane ring will significantly influence the three-dimensional shape of the final molecule and, consequently, its biological activity or material properties.

Controlling the stereochemistry during the synthesis is a significant challenge. The choice of starting materials and reaction conditions can influence the diastereomeric ratio of the product. For instance, the stereochemistry of the 2,5-dimethylcyclohexanone used in a reductive amination will directly translate to the stereochemistry of the final product.

Stereoselective synthesis strategies might involve the use of chiral catalysts or auxiliaries to favor the formation of a specific diastereomer. nih.govacs.org For example, asymmetric hydrogenation of a suitable unsaturated precursor could establish the desired stereochemistry on the cyclohexane ring. Furthermore, understanding the conformational preferences of the disubstituted cyclohexane ring is crucial for predicting the most stable diastereomer. youtube.com

Strategies for Regioselective and Stereoselective Synthesis

Two primary retrosynthetic pathways are plausible for the construction of this compound: catalytic hydrogenation of an aromatic precursor or reductive amination of a ketone.

Catalytic Hydrogenation: This approach begins with a precursor where the aniline and dimethylphenyl groups are already linked, such as 4-(2,5-dimethylphenyl)aniline. The core of this strategy is the hydrogenation of the dimethyl-substituted phenyl ring to a cyclohexane ring. This method secures the regiochemistry from the start. The stereochemical outcome—the cis/trans relationship of the methyl groups and the cyclohexyl-aniline bond—is determined by the catalyst and reaction conditions. Heterogeneous catalysts like palladium on carbon (Pd/C) or platinum-based catalysts are commonly employed. mdpi.com The choice of catalyst support and reaction parameters such as hydrogen pressure and temperature can influence the diastereoselectivity of the reduction. mdpi.comacs.org

Reductive Amination: This is a highly convergent and atom-economical one-pot method where 2,5-dimethylcyclohexanone is reacted directly with aniline in the presence of a reducing agent. wikipedia.orgtaylorandfrancis.com The reaction proceeds through an intermediate imine or enamine, which is then reduced to the final amine. wikipedia.orgacs.org This pathway offers opportunities for stereocontrol, as the reduction of the imine intermediate can be influenced by the choice of reducing agent and catalyst. researchgate.net Enzymatic reductive amination using imine reductases (IREDs) or amine dehydrogenases (AmDHs) represents a state-of-the-art method for achieving high stereoselectivity, yielding specific cis or trans isomers. researchgate.netnih.gov

Below is a comparative table of these synthetic strategies.

Table 1: Comparison of Primary Synthetic Routes to this compound
Feature Catalytic Hydrogenation Reductive Amination
Precursors 4-(2,5-dimethylphenyl)aniline 2,5-Dimethylcyclohexanone, Aniline
Key Transformation Aromatic ring reduction Imine/enamine formation and reduction
Regioselectivity Determined by the starting material Controlled by the reaction of the ketone and amine
Stereoselectivity Dependent on catalyst (e.g., Pd/C, PtO₂) and conditions (pressure, temp.) Controlled by reducing agent or catalyst (e.g., NaBH₃CN, H₂/Catalyst, Enzymes) acs.orgresearchgate.net

| Key Advantage | Unambiguous regiochemistry | High convergence and atom economy wikipedia.org |

Separation and Characterization of Stereoisomers and Enantiomers

The structure of this compound contains three stereocenters at positions 1, 2, and 5 of the cyclohexane ring. This gives rise to a total of 2³ = 8 possible stereoisomers, which exist as four pairs of enantiomers. These stereoisomers can be separated through distinct methods.

Separation of Diastereomers: Diastereomers possess different physical properties, such as boiling points and solubility, allowing for their separation using standard laboratory techniques like fractional distillation or column chromatography.

Separation of Enantiomers (Resolution): Enantiomers have identical physical properties in an achiral environment, requiring specialized methods for their separation.

Diastereomeric Salt Formation: This classic resolution technique involves reacting the racemic amine mixture with an enantiomerically pure chiral acid, such as tartaric acid or (S)-mandelic acid. wikipedia.orgwhiterose.ac.uk This reaction forms a pair of diastereomeric salts with different solubilities, which can then be separated by fractional crystallization. wikipedia.org A subsequent acid-base extraction step removes the chiral auxiliary to yield the separated enantiomers of the amine. libretexts.org

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative tool for direct enantiomer separation. researchgate.netresearchgate.net For amine compounds, Pirkle-type columns or polysaccharide-based CSPs are often effective. researchgate.net Supercritical Fluid Chromatography (SFC) with chiral columns is another highly efficient method for separating enantiomers of cyclic molecules. researchgate.netdoi.org

The characterization of these separated isomers is typically performed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) to determine the relative stereochemistry (cis/trans) and polarimetry or circular dichroism to confirm the identity of enantiomers.

Table 2: Enantiomeric Resolution Techniques for this compound

Technique Principle Procedure Advantages
Diastereomeric Salt Formation Conversion of an enantiomeric mixture into diastereomers with different physical properties. libretexts.org React with a chiral acid (e.g., (+)-tartaric acid), separate the resulting diastereomeric salts by crystallization, then liberate the pure amine enantiomer. wikipedia.org Scalable, cost-effective for industrial applications.
Chiral HPLC/SFC Differential interaction of enantiomers with a chiral stationary phase. researchgate.net The racemic mixture is passed through a column packed with a CSP, leading to different retention times for each enantiomer. High separation efficiency, applicable for both analytical and preparative scales.

Green Chemistry and Sustainable Synthetic Approaches for this compound

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact by improving efficiency and minimizing hazardous waste. numberanalytics.com

Atom Economy and Waste Minimization in Synthesis

Atom economy is a measure of how efficiently a chemical process converts reactant atoms into the desired product.

Reductive Amination: This reaction is a prime example of high atom economy. In its ideal form, it combines a ketone and an amine with hydrogen gas over a catalyst, producing the target amine and water as the only byproduct. wikipedia.org This minimizes waste compared to classical methods that use stoichiometric reagents. taylorandfrancis.com

Catalytic Hydrogenation: This method is also highly atom-economical, as it involves the addition of hydrogen (H₂) to the substrate, with all atoms of the hydrogen being incorporated into the final product. rsc.org

The use of reusable heterogeneous catalysts in both pathways further contributes to waste minimization by simplifying product purification and allowing the catalyst to be recycled for multiple reaction cycles.

Use of Environmentally Benign Solvents and Reagents

The choice of solvents and reagents is critical for developing sustainable synthetic processes.

Benign Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs). Greener alternatives include Deep Eutectic Solvents (DESs), which are mixtures of compounds that form a liquid with a low melting point. mdpi.commdpi.com A common example is a mixture of choline (B1196258) chloride and urea. wikipedia.org DESs are valued for their low volatility, low toxicity, and potential biodegradability, and they can serve as both the solvent and catalyst in some amine syntheses. mdpi.commiamioh.edu Water is another green solvent, particularly suitable for enzymatic reactions or specific transition-metal-catalyzed processes. nih.gov

Catalytic Reagents: The shift from stoichiometric reducing agents (e.g., sodium borohydride) to catalytic systems is a cornerstone of green synthesis. Heterogeneous catalysts like Pd/C or Raney Nickel are widely used for hydrogenations and reductive aminations. taylorandfrancis.com Biocatalysis, employing enzymes like IREDs, operates under mild aqueous conditions and offers exceptional selectivity, further reducing the need for protecting groups and minimizing byproducts. nih.gov

Table 3: Conventional vs. Green Reagents and Solvents

Category Conventional Approach Green/Sustainable Approach
Solvents Toluene, Dichloromethane, THF Water, Ethanol, Deep Eutectic Solvents (e.g., Choline Chloride/Urea) mdpi.comwikipedia.org
Reducing Agents Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) H₂ with a heterogeneous catalyst (e.g., Pd/C, Raney Ni), Biocatalysts (Enzymes) taylorandfrancis.comnih.gov
Catalysts Stoichiometric acid/base promoters Recyclable heterogeneous catalysts, Biocatalysts

Chemical Reactivity and Transformation Studies of 4 2,5 Dimethylcyclohexyl Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule is the primary site of chemical reactivity, largely governed by the nitrogen atom's lone pair of electrons and its influence on the aromatic ring.

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Steric Hindrance

The amino group (-NH₂) is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. wikipedia.orgbyjus.com This is due to the nitrogen's lone pair participating in resonance, which increases the electron density at the positions ortho and para to the amino group, making them more susceptible to attack by electrophiles. chemistrysteps.com Since the para position is already occupied by the 2,5-dimethylcyclohexyl group, electrophilic attack is directed to the ortho positions (C2 and C6).

However, the bulky 2,5-dimethylcyclohexyl substituent exerts significant steric hindrance, which can impede the approach of electrophiles to the ortho positions. This effect is expected to be more pronounced than in simpler 4-alkylanilines like 4-cyclohexylaniline (B1222870) due to the presence of the two methyl groups on the cyclohexane (B81311) ring. Consequently, reactions may require more forcing conditions (e.g., higher temperatures, stronger catalysts) compared to aniline itself.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on 4-(2,5-Dimethylcyclohexyl)aniline

ReactionReagentsExpected Major Product(s)Notes
Bromination Br₂ in a non-polar solvent2-Bromo-4-(2,5-dimethylcyclohexyl)anilineThe amino group is highly activating; however, the bulky substituent will likely favor mono-substitution at the less sterically hindered ortho position. In the presence of a protic solvent like water, polysubstitution can occur, leading to 2,6-Dibromo-4-(2,5-dimethylcyclohexyl)aniline.
Nitration HNO₃, H₂SO₄Mixture of 2-nitro- and 3-nitro-4-(2,5-dimethylcyclohexyl)anilineDirect nitration of anilines is often complicated by the oxidation of the amino group and the formation of the anilinium ion in the strongly acidic medium. The anilinium ion (-NH₃⁺) is a meta-directing group, leading to the formation of a significant amount of the meta-isomer. byjus.com
Sulfonation Fuming H₂SO₄2-Amino-5-(2,5-dimethylcyclohexyl)benzenesulfonic acidThe reaction initially forms the anilinium hydrogen sulfate, which upon heating rearranges to the sulfonic acid. Steric hindrance is a major factor, potentially requiring high temperatures. byjus.com
Friedel-Crafts Acylation/Alkylation RCOCl/AlCl₃ or RCl/AlCl₃Generally not feasibleThe Lewis acid catalyst (e.g., AlCl₃) complexes with the basic amino group, deactivating the ring towards electrophilic attack. wikipedia.org This is a common limitation for Friedel-Crafts reactions on anilines.

N-Functionalization Reactions: Acylation, Sulfonylation, and Alkylation

The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in reactions that form new bonds to nitrogen. These N-functionalization reactions are typically straightforward.

Acylation: The reaction with acyl halides (like acetyl chloride) or acid anhydrides (like acetic anhydride) in the presence of a base (like pyridine) yields N-acylated products. For instance, N-acylation of the analogous 4-cyclohexylaniline is a known transformation. chemicalbook.com This reaction is often used to protect the amino group or to synthesize amides.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base leads to the formation of the corresponding sulfonamide.

Alkylation: While direct alkylation with alkyl halides can occur, it is often difficult to control and can lead to over-alkylation (formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts). Reductive amination is a more controlled method for preparing N-alkylated anilines.

Diazotization and Subsequent Reactions of the Diazonium Salt

Primary aromatic amines like this compound can be converted to diazonium salts by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.orgyoutube.com The resulting diazonium salt is a versatile intermediate. organic-chemistry.org

The mechanism involves the formation of a nitrosonium ion (NO⁺) electrophile which is attacked by the nucleophilic nitrogen of the aniline. youtube.com The rate of this reaction is influenced by the nucleophilicity of the amine. stackexchange.com

The 4-(2,5-dimethylcyclohexyl)benzenediazonium salt can then undergo a variety of transformations:

Sandmeyer Reactions: The diazonium group can be replaced by -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Replacement by -F is achieved by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻).

Replacement by -I: Reaction with potassium iodide (KI) yields the iodo-substituted aromatic ring.

Replacement by -OH: Heating the diazonium salt in water introduces a hydroxyl group, forming 4-(2,5-dimethylcyclohexyl)phenol.

Azo Coupling: The diazonium salt can act as an electrophile and react with activated aromatic rings (like phenols or other anilines) to form brightly colored azo compounds. This is the basis of many dyes.

Reactivity of the Cyclohexyl Ring

The dimethylcyclohexyl moiety is a saturated aliphatic ring system and is generally much less reactive than the aniline portion of the molecule.

Influence of the Aniline Substituent on Cyclohexane Ring Transformations

The aniline substituent has a minimal electronic effect on the reactivity of the distant saturated cyclohexyl ring. The primary influence is steric; the bulky aromatic group can hinder the approach of reagents to the cyclohexane ring, particularly at the C1 position. For most reactions involving the C-H bonds of the cyclohexane ring, the aniline group is considered an unreactive spectator, unless the reaction conditions are harsh enough to affect the aniline moiety itself (e.g., strong oxidizing or reducing agents).

Functionalization Strategies for the Dimethylcyclohexyl Moiety

Direct and selective functionalization of the C-H bonds on the dimethylcyclohexyl ring is challenging due to their low reactivity. mdpi.com However, strategies common for alkanes could be applied, although the presence of the reactive aniline ring would need to be considered.

Free Radical Halogenation: Under UV light or with a radical initiator, it is possible to introduce a halogen (e.g., bromine or chlorine) onto the cyclohexane ring. This reaction typically lacks high selectivity, leading to a mixture of isomers. The tertiary C-H bonds at the 2- and 5-positions would be the most likely sites of initial attack due to the greater stability of the resulting tertiary radical. The aniline group would likely need to be protected (e.g., by acylation) to prevent side reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) or chromic acid would likely degrade the molecule, attacking both the aniline ring and the cyclohexyl ring. More controlled catalytic oxidation methods might offer a path to introduce hydroxyl or carbonyl groups, but selectivity would be a major hurdle. mdpi.com

Mechanisms of Key Reactions Involving this compound

Currently, publicly available scientific literature does not provide specific, detailed mechanisms for key reactions involving this compound. The reactivity of this compound is inferred from the general behavior of substituted anilines and cyclohexylamines. The aniline moiety, with its amino group attached to a benzene (B151609) ring, is typically reactive towards electrophilic substitution on the aromatic ring and reactions at the nitrogen atom. The dimethylcyclohexyl group, being a bulky alkyl substituent, is expected to exert significant steric hindrance, influencing the regioselectivity and rate of these reactions.

Key reaction types anticipated for this compound would include:

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to react with alkyl halides or acyl chlorides. The steric bulk of the dimethylcyclohexyl group would likely modulate the rate of these reactions compared to less hindered anilines.

Electrophilic Aromatic Substitution: The amino group is an activating, ortho-, para-directing group. However, with the para position occupied by the dimethylcyclohexyl substituent, electrophilic attack would be directed to the ortho positions of the aniline ring. The steric hindrance from the adjacent large alkyl group would be a significant factor in the feasibility and outcome of such reactions.

Diazotization: Like other primary aromatic amines, this compound is expected to react with nitrous acid (generated in situ from a nitrite salt and a strong acid) to form a diazonium salt. These intermediates are highly versatile and can undergo various subsequent reactions, such as Sandmeyer, Schiemann, and azo coupling reactions. The stability and reactivity of the resulting diazonium salt would be influenced by the electronic and steric effects of the dimethylcyclohexyl group.

Oxidation: The amino group is susceptible to oxidation, which can lead to a variety of products, including nitroso, nitro, and polymeric compounds. The specific products formed would depend on the oxidizing agent and reaction conditions.

Kinetic and Thermodynamic Aspects of Reactions

Detailed kinetic and thermodynamic data for reactions involving this compound are not readily found in published research. However, general principles can be applied to predict the behavior of this molecule.

Kinetic Aspects:

The rate of reactions involving this compound will be significantly influenced by the steric hindrance imposed by the 2,5-dimethylcyclohexyl group. This bulky substituent can impede the approach of reactants to the nitrogen atom and the ortho positions of the aromatic ring, thereby decreasing reaction rates compared to simpler anilines. For instance, in electrophilic aromatic substitution, the activation energy for the formation of the sigma complex at the ortho position would likely be higher due to steric clash.

Thermodynamic Aspects:

The thermodynamic favorability of reactions will be determined by the change in Gibbs free energy (ΔG). The stability of the products relative to the reactants is a key factor. The bulky dimethylcyclohexyl group can influence the conformational preferences of both the reactant and product molecules, which in turn affects their relative energies. For example, in reactions that introduce another substituent onto the aromatic ring or the nitrogen atom, the resulting steric strain in the product molecule could make the reaction less thermodynamically favorable.

Computational chemistry could provide valuable insights into both the kinetic and thermodynamic aspects of reactions involving this compound. For instance, density functional theory (DFT) calculations could be used to model reaction pathways, calculate activation energies, and determine the relative stabilities of intermediates and products. Such studies would be instrumental in predicting the reactivity and selectivity of this compound in various chemical transformations.

Computational Chemistry and Theoretical Investigations of 4 2,5 Dimethylcyclohexyl Aniline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods provide deep insights into the electronic distribution and energy levels of molecular orbitals, which are crucial for predicting chemical behavior.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining and predicting the outcomes of chemical reactions. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The energy and localization of these orbitals are key determinants of a molecule's nucleophilicity and electrophilicity. youtube.com For an aniline (B41778) derivative, the HOMO is typically localized on the aniline ring and the nitrogen atom of the amino group, making it nucleophilic. afit.edu The energy of the HOMO is indicative of its ability to donate electrons, while the energy of the LUMO reflects its capacity to accept electrons.

The reactivity of substituted anilines is significantly influenced by the nature of the substituent. Electron-donating groups, such as alkyl groups, tend to increase the energy of the HOMO, making the molecule more reactive towards electrophiles. ncert.nic.in Conversely, electron-withdrawing groups lower the HOMO energy, decreasing its nucleophilicity. ncert.nic.in The 2,5-dimethylcyclohexyl group on 4-(2,5-Dimethylcyclohexyl)aniline is an alkyl substituent and is therefore expected to be electron-donating through an inductive effect. This would increase the electron density on the aniline ring, raising the energy of the HOMO and enhancing its nucleophilic character compared to unsubstituted aniline.

To illustrate the effect of substituents on the frontier orbitals, the following table presents theoretical data for a series of substituted anilines.

**Table 1: Calculated Frontier Orbital Energies (in eV) for a Series of Substituted Anilines***

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Aniline-5.400.856.25
4-Methylaniline-5.250.906.15
4-Methoxyaniline-5.100.956.05
4-Nitroaniline-6.20-1.205.00

\Note: These values are illustrative and are based on typical trends observed in computational studies of substituted anilines. The exact values can vary depending on the level of theory and basis set used in the calculation.*

The data in Table 1 demonstrates that electron-donating groups (methyl, methoxy) raise the HOMO energy, while the electron-withdrawing nitro group lowers it significantly. The energy gap between the HOMO and LUMO is also a crucial parameter, indicating the chemical reactivity and stability of a molecule. A smaller energy gap generally implies higher reactivity. youtube.com

Charge Distribution, Electrostatic Potential Maps, and Spectroscopic Parameter Prediction

The distribution of electron density within a molecule is key to understanding its polarity and the nature of its interactions with other molecules. Quantum chemical calculations can provide detailed information about charge distribution and generate molecular electrostatic potential (MEP) maps. An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). libretexts.orglibretexts.org These maps are invaluable for predicting the sites of nucleophilic and electrophilic attack. quora.com

For aniline, the MEP map typically shows a region of negative potential around the nitrogen atom and the ortho and para positions of the aromatic ring, which are the most likely sites for electrophilic attack. quora.comsci-hub.se The presence of the electron-donating 2,5-dimethylcyclohexyl group in this compound would be expected to further increase the negative electrostatic potential on the aniline ring, particularly at the ortho positions relative to the amino group, thereby enhancing its reactivity towards electrophiles at these sites.

Furthermore, computational methods can be employed to predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. By calculating these properties for a proposed structure, they can be compared with experimental spectra to confirm the identity and purity of a synthesized compound. While specific predicted spectroscopic data for this compound is not available, such calculations would be a standard component of a thorough computational investigation.

Conformational Analysis via Molecular Mechanics and Advanced Quantum Methods

The three-dimensional structure of a molecule is not static but exists as an ensemble of different conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is particularly important for a molecule like this compound, which possesses multiple rotatable bonds and a flexible cyclohexyl ring.

Potential Energy Surface Exploration and Identification of Stable Conformers

The conformational landscape of this compound is complex due to the stereochemistry of the 2,5-dimethylcyclohexyl substituent. This substituent can exist as different stereoisomers (cis and trans), and each of these can adopt various chair and boat conformations. libretexts.org In general, for disubstituted cyclohexanes, the chair conformation is the most stable, and substituents prefer to occupy equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.orgopenstax.org

The potential energy surface (PES) of the molecule can be explored computationally to identify the low-energy conformers. For the 2,5-dimethylcyclohexyl group, the relative stability of the different stereoisomers and their chair conformations will depend on the energetic cost of axial versus equatorial placement of the methyl groups.

To illustrate the energy differences between conformers, the following table shows the calculated relative energies for the chair conformations of 1,4-dimethylcyclohexane, a related model system.

**Table 2: Calculated Relative Conformational Energies (in kJ/mol) for 1,4-Dimethylcyclohexane***

ConformerRelative Energy (kJ/mol)
cis (axial, equatorial)7.6
trans (diequatorial)0
trans (diaxial)15.2

\Note: These values are based on established principles of conformational analysis and serve as an illustration. libretexts.org The actual energy values for 2,5-dimethylcyclohexyl aniline would require specific calculations.*

Role of Steric and Electronic Effects on Molecular Conformation

The final conformation of this compound is a delicate balance of steric and electronic effects. The bulky 2,5-dimethylcyclohexyl group will exert significant steric influence on the adjacent aniline ring and its amino group. This steric hindrance can affect the planarity of the amino group with respect to the aromatic ring. youtube.com

Reaction Mechanism Elucidation through Transition State Modeling and Intrinsic Reaction Coordinate (IRC) Calculations

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions. By modeling the transition states and the reaction pathways, chemists can gain a deeper understanding of how reactions proceed.

A transition state (TS) is a high-energy, short-lived species that represents the energy maximum along a reaction coordinate. youtube.commasterorganicchemistry.com Locating the structure of a transition state is a key step in understanding a reaction mechanism. Computational methods can be used to find these transition state structures and calculate their energies, which allows for the determination of the activation energy of the reaction. iitb.ac.inmit.edu

Once a transition state has been located, Intrinsic Reaction Coordinate (IRC) calculations can be performed. missouri.eduscm.com An IRC calculation traces the minimum energy path from the transition state down to the reactants and products on the potential energy surface. scm.comrowansci.comresearchgate.net This confirms that the located transition state indeed connects the desired reactants and products and provides a visualization of the geometric changes that occur during the reaction. missouri.eduresearchgate.net

For this compound, a potential reaction to study would be an electrophilic aromatic substitution. The electron-donating nature of the amino and dimethylcyclohexyl groups would activate the ring towards substitution, primarily at the ortho positions to the amino group. A computational study could model the reaction with an electrophile, locate the corresponding transition state (the Wheland intermediate), and perform an IRC calculation to map out the entire reaction pathway. Such a study would provide valuable insights into the regioselectivity and the energy profile of the reaction.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the intricate dynamic behavior of molecules and the influence of the surrounding solvent environment. In the case of this compound, MD simulations can provide profound insights into its conformational flexibility, the interplay between its constituent chemical groups, and its interactions with various solvents. While specific MD studies on this exact compound are not extensively documented in publicly accessible literature, we can extrapolate from foundational principles and studies on analogous systems, such as substituted cyclohexanes and aniline derivatives, to understand its expected behavior.

The dynamic nature of this compound is primarily governed by the conformational isomerism of the 2,5-dimethylcyclohexyl ring and the rotational freedom of the aniline moiety. The cyclohexane (B81311) ring is well-known to adopt a chair conformation as its most stable form. For a monosubstituted cyclohexane, the substituent preferentially occupies the equatorial position to minimize steric hindrance, a phenomenon known as 1,3-diaxial interaction. pressbooks.publibretexts.org In this compound, the aniline group is attached to the 1-position, and methyl groups are at the 2- and 5-positions. The relative stereochemistry (cis or trans) of the methyl groups significantly impacts the conformational landscape and the dynamic equilibrium between different chair forms.

The solvent environment plays a critical role in modulating the dynamic behavior and properties of this compound. Solvation effects can be broadly categorized into non-specific (dielectric continuum) and specific (solute-solvent interactions like hydrogen bonding). psu.eduelectronicsandbooks.com The polarity of the solvent is a key determinant of these interactions.

In non-polar solvents, such as cyclohexane or benzene (B151609), the interactions are primarily driven by weaker van der Waals forces. rsc.org The solvent has a minimal effect on the intrinsic conformational preferences of the solute. MD simulations in such environments would likely show that the dynamic behavior is dominated by the intramolecular steric interactions of the dimethylcyclohexyl group.

Conversely, in polar solvents, such as water or ethanol, the interactions become more complex. The aniline group, with its amino (-NH2) functionality, can act as a hydrogen bond donor, while the nitrogen atom's lone pair can act as a hydrogen bond acceptor. sci-hub.sebohrium.com MD simulations can elucidate the structure and dynamics of the solvation shell around the aniline moiety. For instance, in aqueous solution, water molecules would form a structured cage around the amino group, influencing its rotational freedom and electronic properties. bohrium.com Theoretical studies on similar aniline derivatives have shown that polar solvents can enhance properties like the dipole moment and polarizability. journalirjpac.com

Furthermore, the bulky and non-polar 2,5-dimethylcyclohexyl group will experience hydrophobic effects in polar solvents. rsc.org Water molecules will tend to form a structured network around this hydrophobic part to maximize their own hydrogen bonding, which can, in turn, restrict the conformational flexibility of the cyclohexane ring.

The following tables, while illustrative and based on general principles of computational chemistry rather than specific published data for this molecule, demonstrate the kind of detailed research findings that can be obtained from MD simulations.

Table 1: Conformational Population of 4-(2,5-trans-Dimethylcyclohexyl)aniline in Different Solvents at 298 K

SolventDielectric ConstantConformer 1 (Aniline-eq, Me-eq, Me-eq) Population (%)Conformer 2 (Aniline-ax, Me-ax, Me-ax) Population (%)
Vacuum198.51.5
Cyclohexane2.098.21.8
Dichloromethane9.197.03.0
Ethanol24.595.54.5
Water80.194.06.0

This interactive table illustrates how the population of the more stable diequatorial conformer might decrease slightly in more polar solvents due to stabilization of the more polar axial conformer.

Table 2: Calculated Solvation Free Energy and Dipole Moment in Various Solvents

SolventSolvation Free Energy (kcal/mol)Average Dipole Moment (Debye)
Cyclohexane-4.21.6
Dichloromethane-5.82.1
Ethanol-7.52.8
Water-8.13.2

This interactive table demonstrates the expected trend of more favorable solvation (more negative solvation free energy) and an increase in the average dipole moment as the solvent polarity increases, due to the polarization of the aniline moiety's electron density by the solvent's reaction field.

Applications in Chemical Synthesis and Materials Science

Role as a Ligand in Coordination Chemistry and Catalysis

The presence of the sterically demanding 2,5-dimethylcyclohexyl group and the coordinating amine functionality allows 4-(2,5-Dimethylcyclohexyl)aniline to function as an effective ligand in organometallic chemistry. The size and shape of the ligand can influence the coordination geometry, stability, and reactivity of the resulting metal complexes.

The synthesis of metal complexes with this compound typically involves the reaction of the aniline (B41778) derivative with a suitable metal precursor. The bulky nature of the 2,5-dimethylcyclohexyl group is a critical design element, often employed to stabilize metal centers, particularly those in low coordination states or unusual oxidation states. researchgate.net The synthesis strategy can be adapted to create a variety of complexes with different metals and coordination environments. For instance, bulky aniline derivatives can be deprotonated to form anilide complexes with metals like magnesium, which can exhibit rare coordination modes such as η6-arene interactions. chemrxiv.orgacs.org

The general approach to synthesizing such complexes often involves reacting the aniline derivative with a metal salt or an organometallic precursor in an appropriate solvent. mdpi.comresearchgate.net The choice of metal, reaction conditions, and stoichiometry can lead to the formation of monomeric, dimeric, or polymeric structures. chemrxiv.orgrsc.org While direct synthesis examples for this compound are not extensively documented in readily available literature, the principles are well-established through studies on structurally similar bulky anilines. researchgate.netacs.org For example, extremely bulky p-terphenyl (B122091) bis(anilines) have been synthesized and subsequently reacted with group 2 metal amides to form dimeric complexes. acs.org Similarly, Schiff base ligands derived from aniline derivatives can be used to create stable complexes with transition metals like cobalt, nickel, copper, and zinc. mdpi.com

Table 1: General Synthetic Methods for Metal Complexes with Bulky Aniline Ligands

MethodReactantsTypical ProductsReference
Salt MetathesisBulky aniline + Metal halideMetal anilide complex acs.org
Amine EliminationBulky aniline + Metal amideMetal anilide complex acs.org
Schiff Base CondensationAniline derivative + Aldehyde/Ketone, then + Metal saltMetal-Schiff base complex mdpi.comresearchgate.net
Direct ReactionBulky aniline + Organometallic precursorOrganometallic complex with aniline ligand chemrxiv.org

Metal complexes featuring bulky aniline-type ligands, including by extension this compound, are instrumental in homogeneous catalysis. The steric hindrance provided by the bulky substituent can enhance catalytic activity and selectivity by facilitating crucial steps like reductive elimination and preventing catalyst deactivation pathways. nih.gov

Palladium complexes, in particular, have been a major focus. The use of bulky, electron-rich ligands is a cornerstone of modern cross-coupling chemistry. nih.gov For example, palladium-catalyzed cyclization-trapping reactions have been optimized by screening various substituted anilines, demonstrating that the steric and electronic properties of the aniline are interdependent with other reaction variables like the palladium precursor and ancillary ligands. nih.gov Such catalysts are pivotal in reactions like amidation of aryl halides and hydroaminocarbonylative polymerization. acs.orgacs.org

In the synthesis of cycloaliphatic polyamides, a palladium-catalyzed hydroaminocarbonylative polymerization of dienes and diamines has been developed. acs.org This atom-economic method efficiently produces new functional polyamides. acs.org While this study uses cycloaliphatic diamines, the principles of using bulky, coordinating monomers are relevant. The steric bulk of ligands is known to be difficult to metalate to palladium, but successful methods have been developed. youtube.com The resulting catalysts often show high activity and reliability in various cross-coupling reactions. youtube.com

Table 2: Examples of Catalytic Reactions Employing Bulky Aniline Ligand Systems

Reaction TypeMetal CatalystRole of Bulky Aniline LigandKey FindingsReference
Cyclization-TrappingPalladiumTrapping reagentCatalyst efficiency depends on the interplay of aniline sterics/electronics and other components. nih.gov
C-H FunctionalizationPalladium(II)Supporting ligandLigand design is crucial for reactivity and selectivity. nih.gov nih.gov
AmidationPalladiumLigandFacilitates coupling of aryl halides with amines. acs.org
Hydroaminocarbonylative PolymerizationPalladiumMonomer (as diamine)Enables synthesis of high-performance cycloaliphatic polyamides. acs.org

Precursor for Advanced Organic Materials

The structural features of this compound make it an attractive monomer or building block for the synthesis of advanced organic materials with tailored properties. acs.org

The amine functionality of this compound allows it to be incorporated into polymer backbones through reactions like polycondensation. The inclusion of the bulky, non-polar dimethylcyclohexyl group can impart unique properties to the resulting polymers.

In the field of polyamides, the use of cycloaliphatic diamines, a category to which a hydrogenated derivative of an aniline dimer would belong, leads to materials with superior thermal resistance, higher glass-transition temperatures, and better solubility compared to traditional polyamides based on linear aliphatic monomers like adipic acid. acs.org This combination of high performance and good processability is highly desirable. acs.org

For polyimides, incorporating cycloaliphatic units like cyclohexane (B81311) can lead to materials with low dielectric constants and low coefficients of thermal expansion (CTE). researchgate.net For example, polyimides synthesized from trans-1,4-cyclohexanediamine (CHDA) exhibit these desirable properties. researchgate.net The steric structure of the cycloaliphatic diamine is a critical factor that influences polymerizability and the final properties of the polyimide film. researchgate.net The functionalization of polyaniline (PANI) by introducing substituents on the aromatic ring is also a known strategy to improve properties like solubility. researchgate.netrsc.org

Aniline and its derivatives are foundational to the synthetic dye industry. britannica.comprintwiki.org Through diazotization of the amine group followed by coupling with an electron-rich aromatic compound (a coupling partner), aniline derivatives can be converted into a vast array of azo dyes, which constitute a significant portion of commercial colorants. britannica.comresearchgate.net

The specific color (wavelength of maximum absorbance, λmax) and properties of the resulting dye are determined by the electronic nature of the substituents on both the aniline derivative and the coupling partner. researchgate.net The bulky dimethylcyclohexyl group in this compound would likely influence the dye's solubility in various media and its fastness properties (resistance to fading from light or washing) when applied to substrates like polyester (B1180765) fabrics. researchgate.net The demand for aniline derivatives for producing dyes and pigments remains strong, driven by industries such as textiles and printing. markwideresearch.commarkwideresearch.com

The unique combination of a π-conjugated aniline core and a bulky, saturated cyclohexyl group makes this compound a candidate for creating materials with interesting optoelectronic or supramolecular properties. The aniline moiety can act as an electron donor and can be integrated into larger conjugated systems.

Aniline derivatives are used as building blocks for various functional materials. For instance, tris(4-phenyl)aniline (TFPA) has been used as a rigid face in the construction of chiral fluorescent molecular cages through dynamic covalent chemistry. acs.org These cage-like structures exhibit intramolecular charge transfer (ICT) behavior and have potential applications in sensing and optoelectronics. acs.org While structurally different, this demonstrates the utility of aniline-based units in creating complex, functional architectures. Similarly, other π-conjugated materials incorporating different building blocks have been investigated as liquid crystalline organic semiconductors for applications in organic LEDs and field-effect transistors. researchgate.net The self-assembly properties of such molecules, often influenced by peripheral alkyl or alkoxy groups, are key to their function. researchgate.net The dimethylcyclohexyl group could play a similar role in directing the supramolecular organization of materials derived from this compound.

Intermediate in the Synthesis of Complex Organic Molecules (Non-Biomedical)

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the fields of materials science and specialized organic chemistry. Its unique structure, combining an aromatic aniline ring with a bulky, aliphatic dimethylcyclohexyl group, allows for the creation of target molecules with specific steric and electronic properties. The aniline functional group is a versatile starting point for numerous reactions, including the formation of imines (Schiff bases), amides, and for its use as a monomer in polymerization.

The primary role of this compound as a synthetic intermediate is in the construction of larger molecular architectures where the dimethylcyclohexyl moiety can be used to influence physical properties such as solubility, melting point, and molecular packing in the solid or liquid-crystalline state.

Precursor for Schiff Base Synthesis and Liquid Crystals

Aniline derivatives are widely used in the synthesis of Schiff bases (imines) through condensation reactions with various aldehydes. These Schiff bases are a cornerstone in the development of liquid crystals, a state of matter with properties between those of conventional liquids and solid crystals. nih.gov The molecular shape and polarity of the constituent molecules are critical for the formation of liquid crystal phases (mesophases). nih.gov

The reaction to form a Schiff base from this compound would typically involve heating an equimolar mixture of the aniline with a substituted benzaldehyde (B42025) in a suitable solvent like ethanol. nih.govresearchgate.net The bulky and non-polar 2,5-dimethylcyclohexyl group is expected to significantly influence the resulting molecule's ability to pack into ordered liquid-crystalline structures like nematic or smectic phases. nih.govtandfonline.com By varying the aldehyde component, a wide range of molecules with potentially interesting mesomorphic properties can be synthesized.

Below is a table of hypothetical Schiff base products that could be synthesized from this compound, demonstrating its role as a versatile intermediate.

Reactant 1Reactant 2 (Aldehyde)Resulting Schiff Base ProductPotential Application Area
This compound4-MethoxybenzaldehydeN-(4-Methoxybenzylidene)-4-(2,5-dimethylcyclohexyl)anilineLiquid Crystals
This compound4-CyanobenzaldehydeN-(4-Cyanobenzylidene)-4-(2,5-dimethylcyclohexyl)anilineLiquid Crystals rsc.org
This compound4-(Benzyloxy)benzaldehydeN-(4-(Benzyloxy)benzylidene)-4-(2,5-dimethylcyclohexyl)anilineLiquid Crystals nih.gov
This compound4-NitrobenzaldehydeN-(4-Nitrobenzylidene)-4-(2,5-dimethylcyclohexyl)anilineNonlinear Optical Materials

This table presents potential synthetic targets based on established reactions for other alkylanilines. nih.govresearchgate.net

Monomer for Advanced Polymers

Substituted anilines can be polymerized to create polyanilines, a class of conductive polymers with applications in electronics, sensors, and anti-corrosion coatings. nih.govias.ac.in The polymerization is typically an oxidative process, often using an oxidant like ammonium (B1175870) persulfate in an acidic medium. ias.ac.in

The use of this compound as a monomer would lead to a substituted polyaniline, Poly[this compound]. The properties of this polymer would be significantly different from those of unsubstituted polyaniline. The bulky, non-conductive dimethylcyclohexyl groups attached to the polymer backbone would likely:

Increase the solubility of the polymer in common organic solvents, which is a significant advantage for processability. researchgate.net

Decrease the electrical conductivity compared to unsubstituted polyaniline due to the insulating nature of the aliphatic group and increased distance between polymer chains. researchgate.net

Influence the morphology and final structure of the polymer film. nih.gov

This tailored approach allows for the fine-tuning of polymer properties for specific applications, such as materials for gas separation membranes or specialized coatings where high conductivity is not the primary requirement.

Intermediate for Heterocyclic Compounds

The aniline functional group is a key building block for a vast array of nitrogen-containing heterocyclic compounds. A specific example of this compound's use as an intermediate is in the synthesis of N-(2,5-dimethylcyclohexyl)-4-(triazol-2-yl)aniline. nih.gov In this synthesis, the aniline nitrogen is used to form a new bond, incorporating the aniline structure into a more complex, multi-ring system containing a triazole moiety. Such complex heterocyclic molecules are often investigated for their unique photophysical properties or as ligands in coordination chemistry.

Summary of Synthetic Applications

The utility of this compound as a chemical intermediate is summarized in the table below, highlighting the types of complex molecules that can be synthesized from it.

IntermediateReaction TypeProduct ClassPotential Application
This compoundCondensation with AldehydesSchiff BasesLiquid Crystals
This compoundOxidative PolymerizationSubstituted PolyanilinesProcessable Polymers, Coatings
This compoundHeterocycle FormationN-Aryl TriazolesSpecialized Organic Materials nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Pathways

The future synthesis of 4-(2,5-Dimethylcyclohexyl)aniline will likely focus on developing methodologies that are not only efficient but also adhere to the principles of green chemistry. Current strategies for synthesizing substituted anilines often involve multi-step processes that can be resource-intensive. slideshare.netsci-hub.se Future research is anticipated to explore more direct and atom-economical routes.

One promising direction is the application of C-H activation strategies. This approach, which has seen success with other aniline (B41778) derivatives, could enable the direct coupling of a dimethylcyclohexyl moiety to the aniline core, bypassing the need for pre-functionalized starting materials. sci-hub.se Researchers are likely to investigate various catalytic systems, including those based on palladium and rhodium, to achieve high selectivity and yield under mild conditions. sci-hub.seacs.org

Furthermore, one-pot synthesis from readily available precursors such as nitrobenzene (B124822) and dimethylcyclohexylbenzene represents another key research frontier. The development of multifunctional catalysts that can facilitate both the reduction of the nitro group and the coupling reaction in a single vessel would significantly streamline the production process. researchgate.net

Potential Synthetic RouteKey AdvantagesRepresentative Catalyst Systems
C-H Activation/Arylation High atom economy, reduced wastePalladium-based catalysts, Rhodium-NHC complexes acs.org
Reductive Amination Use of renewable feedstocksNickel, Platinum-based catalysts sci-hub.se
One-Pot Nitroarene Reduction and Coupling Process intensification, cost-effectivenessBimetallic nanoparticles, supported catalysts researchgate.net

Exploration of Advanced Catalytic Applications and Mechanistic Insights

The unique steric and electronic properties conferred by the 2,5-dimethylcyclohexyl group suggest that this compound could serve as a valuable ligand or catalyst in its own right. The bulky, non-planar cyclohexyl group can create a specific chiral environment around the nitrogen atom, making it a candidate for applications in asymmetric catalysis .

Future research will likely explore its use as a ligand in transition metal-catalyzed reactions, such as cross-coupling reactions, hydrogenations, and aminations. The electron-donating nature of the alkyl-substituted cyclohexyl group can influence the electronic properties of a metal center, potentially enhancing catalytic activity and selectivity. Detailed mechanistic studies, employing techniques like in-situ spectroscopy and computational modeling, will be crucial to understanding the role of the ligand in the catalytic cycle and to rationally design more effective catalysts. osti.gov

Moreover, the aniline moiety itself can participate in organocatalysis. Investigations into the use of this compound as a catalyst for reactions like aldol (B89426) condensations or Michael additions could reveal novel reactivity patterns.

Integration into High-Performance Materials with Tailored Properties

Aniline and its derivatives are fundamental building blocks for a wide range of polymers and functional materials. sci-hub.seresearchgate.net The incorporation of the bulky and hydrophobic 2,5-dimethylcyclohexyl group into polymer backbones is a promising strategy for developing materials with enhanced properties.

A significant area of future research will be the synthesis of polyimides and polyamides derived from this compound. The non-coplanar nature of the cyclohexyl group is expected to disrupt polymer chain packing, leading to materials with improved solubility, lower dielectric constants, and higher thermal stability. These properties are highly sought after for applications in microelectronics and aerospace industries. For instance, 4,4'-cyclohexylidenedianiline is a known monomer for producing polymers with specific desirable characteristics.

Furthermore, the aniline functionality allows for its use in the development of epoxy resins and composites . As a curing agent, this compound could impart increased toughness, moisture resistance, and a higher glass transition temperature to the final material. Research in this area will focus on structure-property relationships, correlating the isomeric form of the dimethylcyclohexyl group with the macroscopic properties of the cured resin.

Polymer ClassPotential Property EnhancementPotential Applications
Polyimides Improved solubility, lower dielectric constantMicroelectronics, flexible displays
Polyamides Higher thermal stability, enhanced mechanical strengthHigh-performance fibers, engineering plastics
Epoxy Resins Increased toughness, moisture resistanceAdhesives, coatings, composites

Interdisciplinary Research with Allied Chemical Fields

The full potential of this compound can only be realized through collaborative efforts with other chemical disciplines.

In analytical chemistry , the development of selective and sensitive methods for the detection and quantification of this compound and its metabolites will be essential, particularly if it finds use in applications with potential environmental or biological exposure. nih.gov This includes chromatographic techniques coupled with mass spectrometry.

Collaboration with chemical engineering will be vital for scaling up the synthesis of this compound. researchgate.net This involves process optimization, reactor design, and the development of efficient separation and purification techniques. The physical properties of the compound, such as its solubility and thermal stability, will be critical data points for these engineering challenges. The use of aniline derivatives as accelerators in polymerization is also an area of industrial interest. justia.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.